1,1,2,2-Tetradeuteriocyclopropane
Description
1,1,2,2-Tetradeuteriocyclopropane is a deuterium-substituted cyclopropane derivative with four deuterium atoms replacing hydrogen at the 1,1,2,2 positions of the cyclopropane ring. Its molecular formula is C₃D₄ (or C₃H₀D₄), with an average molecular mass of 44.07 g/mol (calculated from isotopic substitution). This compound is primarily used as a stable isotope-labeled standard in spectroscopic studies, chemical kinetics, and metabolic tracing due to the unique isotopic effects of deuterium. Deuteration alters bond strength (C–D vs. C–H) and vibrational frequencies, making it valuable for mechanistic investigations in organic chemistry and biochemistry .
Properties
Molecular Formula |
C3H6 |
|---|---|
Molecular Weight |
46.1 g/mol |
IUPAC Name |
1,1,2,2-tetradeuteriocyclopropane |
InChI |
InChI=1S/C3H6/c1-2-3-1/h1-3H2/i1D2,2D2 |
InChI Key |
LVZWSLJZHVFIQJ-LNLMKGTHSA-N |
SMILES |
C1CC1 |
Isomeric SMILES |
[2H]C1(CC1([2H])[2H])[2H] |
Canonical SMILES |
C1CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
1,1,2,2-Tetrafluorocyclopropane
- Molecular Formula : C₃H₂F₄
- Average Mass : 114.041 g/mol
- Key Properties: Fluorine substituents introduce strong electronegativity, increasing polarity compared to the deuterated analog. Lower chemical stability due to ring strain combined with fluorine’s electron-withdrawing effects.
1,1,2,2-Tetramethylcyclopropane
- Molecular Formula : C₇H₁₄
- Average Mass : 98.19 g/mol
- Key Properties :
3-(Bromomethyl)-1,1,2,2-Tetradeuteriocyclopropane
- Molecular Formula : C₄H₅BrD₄
- Average Mass : 139.027 g/mol (exact mass: 137.9982)
- Key Properties :
Comparative Data Table
| Compound | Molecular Formula | Average Mass (g/mol) | CAS Number | Key Substituents | Applications |
|---|---|---|---|---|---|
| 1,1,2,2-Tetradeuteriocyclopropane | C₃D₄ | 44.07 | 7051-34-5* | Deuterium | Isotopic tracing, kinetic studies |
| 1,1,2,2-Tetrafluorocyclopropane | C₃H₂F₄ | 114.04 | 3899-71-6 | Fluorine | Fluoropolymer research |
| 1,1,2,2-Tetramethylcyclopropane | C₇H₁₄ | 98.19 | 4127-47-3 | Methyl | Organic synthesis, strain studies |
| 3-(Bromomethyl)-1,1,2,2-Tetradeutero | C₄H₅BrD₄ | 139.03 | 7051-34-5 | Bromomethyl + Deuterium | Synthetic intermediate, labeled standard |
*Unlabelled parent compound CAS from .
Research Findings and Isotopic Effects
- Deuterium Isotope Effects :
- Comparative Reactivity :
- 1,1,2,2-Tetrafluorocyclopropane undergoes ring-opening reactions with nucleophiles (e.g., amines) due to fluorine’s electronegativity .
- 1,1,2,2-Tetramethylcyclopropane resists ring-opening but participates in strain-driven cycloadditions .
- Deuterated analogs show reduced metabolic degradation in tracer studies, enhancing their utility in pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
